

# Independent Verification of 7rh (DDR1-IN-2) IC50 Values: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Discoidin Domain Receptor 1 (DDR1) inhibitor **7rh**, also known as DDR1-IN-2, with other alternative inhibitors. The information presented is supported by experimental data from various independent research publications and commercial suppliers, offering a comprehensive overview of its potency and selectivity.

## Data Presentation: Comparative Inhibitory Activity (IC50)

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the biochemical and cellular IC50 values for **7rh** and a selection of alternative DDR1 inhibitors. These values have been compiled from multiple independent sources to provide a robust verification of **7rh**'s efficacy.

Table 1: Biochemical IC50 Values of DDR1 Inhibitors



Inhibitor	Target	IC50 (nM)	Source(s)
7rh (DDR1-IN-2)	DDR1	6.8 - 13.1	[1][2]
DDR2	101.4 - 203	[3]	
Bcr-Abl	355 - 414	[3]	_
c-Kit	>10,000	[4]	_
DDR1-IN-1	DDR1	105	[5][6][7]
DDR2	413	[5][6][7]	
Imatinib	DDR1	41 - 43	[8][9]
DDR2	71	[9]	
Nilotinib	DDR1	3.7	[8]
Dasatinib	DDR1	1.35	[8]
Ponatinib	DDR1	9	[9]
DDR2	9	[9]	

Table 2: Cellular IC50 Values of 7rh (DDR1-IN-2) in Cancer Cell Lines



Cell Line	Cancer Type	IC50 (μM)	Source
CNE2	Nasopharyngeal Carcinoma	1.97	[10]
HONE1	Nasopharyngeal Carcinoma	3.71	[10]
CNE1	Nasopharyngeal Carcinoma	2.06	[10]
SUNE1	Nasopharyngeal Carcinoma	3.95	[10]
K562	Leukemia	0.038	[1]
NCI-H460	Non-Small Cell Lung Cancer	2.98	[1]
NCI-H23	Non-Small Cell Lung Cancer	2.1	[4]
A549	Non-Small Cell Lung Cancer	2.7	[4]
MDA-MB-231	Breast Cancer	13.34	[11]
MCF-7	Breast Cancer	4.73	[11]

## **Experimental Protocols**

The determination of IC50 values is highly dependent on the experimental conditions. Below is a detailed methodology for a common biochemical kinase assay used to determine the potency of DDR1 inhibitors.

## **Protocol: LanthaScreen™ Eu Kinase Binding Assay**

This protocol is a representative method for determining the biochemical IC50 of kinase inhibitors like **7rh**.

#### 1. Reagent Preparation:



- Kinase Reaction Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 0.01% Brij-35.
- Compound Dilution: Prepare a serial dilution of the test compound (e.g., 7rh) in 100%
  DMSO. A typical starting concentration is 10 mM. Further dilute the compound in the kinase reaction buffer to the desired final concentrations.
- Kinase Solution: Dilute the purified recombinant DDR1 kinase to the desired concentration in the kinase reaction buffer.
- Substrate/ATP Solution: Prepare a solution of the kinase substrate (e.g., Fluorescein-Poly GAT) and ATP in the kinase reaction buffer. The final ATP concentration should be close to its Km for the kinase.[3]
- Detection Solution: Prepare a solution containing a europium (Eu)-labeled anti-tag antibody (specific to the kinase's tag) and EDTA in a TR-FRET dilution buffer.

#### 2. Assay Procedure:

- Add the serially diluted compound to the wells of a low-volume 384-well plate.
- Add the kinase solution to each well.
- Initiate the kinase reaction by adding the substrate/ATP solution to all wells.
- Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
- Stop the reaction by adding the detection solution. The EDTA in this solution chelates Mg<sup>2+</sup>, which is essential for kinase activity.
- Incubate the plate at room temperature for an additional period (e.g., 60 minutes) to allow for the binding of the antibody to the kinase.
- Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal using a suitable plate reader (emission at 665 nm and 615 nm with excitation at 340 nm).
- 3. Data Analysis:

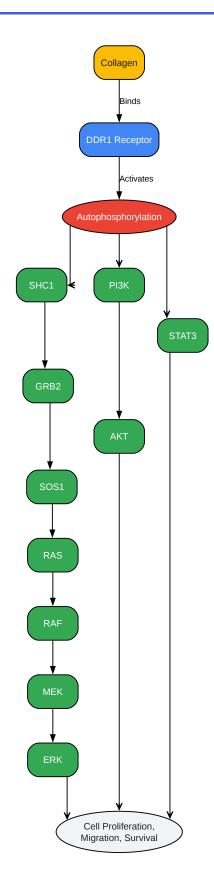


- The ratio of the emission signals (665 nm / 615 nm) is calculated.
- The percentage of inhibition is determined for each compound concentration relative to a noinhibitor control.
- The IC50 value is calculated by fitting the concentration-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

## **Mandatory Visualization**

The following diagrams illustrate the DDR1 signaling pathway and a typical experimental workflow for IC50 determination.

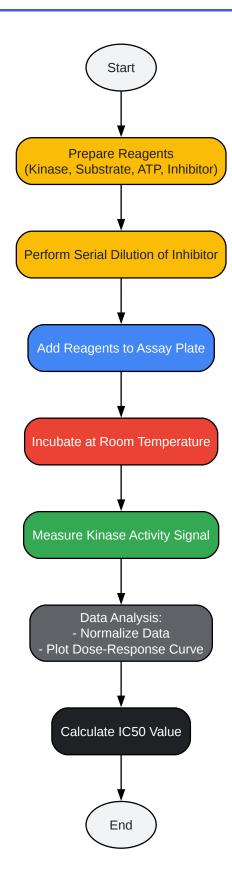




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**DDR1 Signaling Pathway** 





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**Biochemical IC50 Determination Workflow** 



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